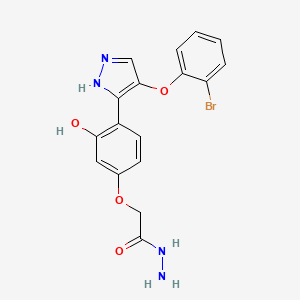
2-(4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-(2-Bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is an organic compound with potential applications in medicinal chemistry, due to its unique structure combining a bromophenoxy group, a pyrazol ring, and an acetohydrazide moiety. This compound is an example of a complex, multi-functional molecule often investigated for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(2-Bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves several key steps:
Formation of the pyrazol ring: : Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole core is formed under reflux conditions.
Phenoxy substitution: : The bromophenyl group can be linked to the pyrazole via a nucleophilic aromatic substitution reaction, using a phenol derivative and a base like potassium carbonate in a polar aprotic solvent like DMF.
Hydrazide formation: : Finally, the acetohydrazide moiety is introduced by reacting the intermediate compound with an appropriate hydrazine hydrate under controlled temperature conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors, solvent recycling, and catalysis. Purification steps like crystallization, chromatography, or recrystallization are essential to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, typically using agents such as hydrogen peroxide or permanganate. These reactions might modify the hydroxy or pyrazole moieties.
Reduction: : Reduction reactions, involving hydride donors like sodium borohydride, may target the bromophenyl group or other reducible sites within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings. Halogen exchange or acetohydrazide modification can be achieved under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Sodium hydride, potassium carbonate
Major Products
The primary products of these reactions vary depending on the specific conditions, but could include:
Modified pyrazoles with altered substituents
Derivatives with new functional groups at the bromophenyl site
Compounds with modified acetohydrazide moieties
科学研究应用
This compound has been explored for various scientific research applications, including:
Medicinal Chemistry: : Investigated as a potential pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biochemistry: : Studied for its interactions with biological targets such as enzymes, receptors, and nucleic acids, providing insights into its mechanism of action.
Industrial Chemistry:
作用机制
The exact mechanism of action of 2-(4-(4-(2-Bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide depends on its specific application. Generally, its biological activity is thought to involve:
Molecular Targets: : Interaction with enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways: : Modulation of signaling pathways, such as those involved in inflammation or cell proliferation. The compound may bind to active sites, alter protein conformations, or impact gene expression.
相似化合物的比较
Uniqueness and Similarity
Compared to other similar compounds, this molecule stands out due to the combination of the bromophenyl group and the pyrazole ring, which provide unique reactivity and potential bioactivity.
Similar Compounds
2-(4-(2-Bromophenoxy)phenyl)hydrazinecarboxamide: : Shares the bromophenoxy group but lacks the pyrazole ring.
2-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide: : Similar structure but with a chlorine atom instead of bromine.
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-bromoacetamide: : Contains a pyrazole ring and bromophenyl group but differs in the acetamide moiety.
These compounds can offer different reactivities and biological activities, making each unique for specific applications in research and industry.
属性
IUPAC Name |
2-[4-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O4/c18-12-3-1-2-4-14(12)26-15-8-20-22-17(15)11-6-5-10(7-13(11)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLRYDKRHAUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-[(2-methylpropyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2803325.png)
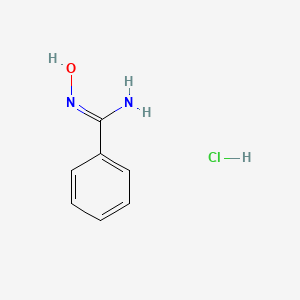
![(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one](/img/structure/B2803328.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)
![6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803331.png)
![Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2803333.png)
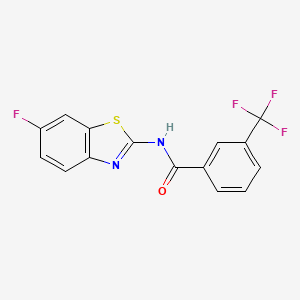
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2803336.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803337.png)
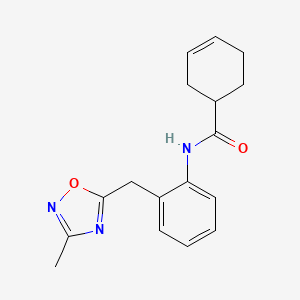
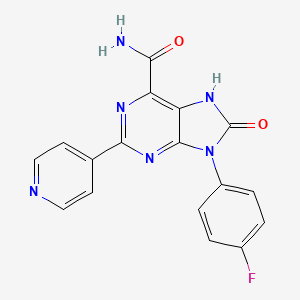
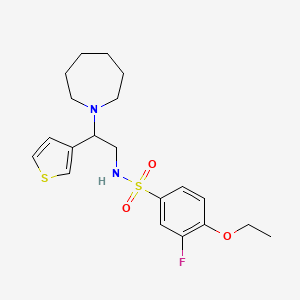
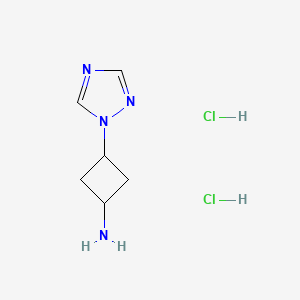
![3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2803347.png)
